Cas no 2034270-69-2 (N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide)

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide is a specialized organic compound featuring a benzofuran core linked to a hydroxypropyl group and an ethanediamide moiety with a cyclopentyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecules or as a ligand in catalytic systems. The benzofuran scaffold is known for its pharmacological relevance, while the hydroxy and amide functionalities enhance solubility and binding affinity. The cyclopentyl group may contribute to steric modulation, improving selectivity in target interactions. This compound is suited for research applications requiring precise molecular design, such as drug discovery or material science. Proper handling and storage under inert conditions are recommended due to its reactive groups.
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide structure
2034270-69-2 structure
Product Name:N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide
CAS No:2034270-69-2
MF:C18H22N2O4
MW:330.3783
CID:5348616
Update Time:2025-10-28

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentyloxamide
    • N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide
    • N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide
    • Inchi: 1S/C18H22N2O4/c1-18(23,15-10-12-6-2-5-9-14(12)24-15)11-19-16(21)17(22)20-13-7-3-4-8-13/h2,5-6,9-10,13,23H,3-4,7-8,11H2,1H3,(H,19,21)(H,20,22)
    • InChI Key: NRELHGXDHFCPGX-UHFFFAOYSA-N
    • SMILES: O1C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C(C([H])([H])[H])(C([H])([H])N([H])C(C(N([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)=O)O[H]

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 478
  • XLogP3: 2
  • Topological Polar Surface Area: 91.6

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide Related Literature

Additional information on N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide

Research Brief on N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide (CAS: 2034270-69-2)

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide (CAS: 2034270-69-2) is a novel chemical entity that has recently garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique benzofuran and cyclopentyl moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications, making it a subject of significant interest among researchers.

The synthesis and characterization of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide have been detailed in several recent publications. The compound's structure-activity relationship (SAR) has been explored to optimize its biological efficacy. Preliminary in vitro studies indicate that this molecule exhibits high affinity for specific protein targets, suggesting its utility in modulating key biochemical pathways. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular conformation and binding interactions.

In vivo studies have further demonstrated the compound's pharmacokinetic and pharmacodynamic profiles. Animal models have revealed favorable bioavailability and tissue distribution, with minimal off-target effects. Notably, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide has shown efficacy in preclinical models of inflammatory and neurodegenerative diseases, highlighting its potential as a therapeutic agent. These findings are supported by robust statistical analyses and reproducible results across multiple independent studies.

The mechanistic insights into N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide's action suggest its involvement in modulating oxidative stress and inflammatory cascades. Specifically, it has been shown to inhibit key enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators of inflammation. Additionally, its neuroprotective effects are attributed to the activation of antioxidant pathways, including the Nrf2-ARE signaling axis. These findings position the compound as a multifunctional agent with broad therapeutic potential.

Despite these promising results, challenges remain in the clinical translation of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide. Issues such as scalability of synthesis, long-term toxicity, and formulation stability need to be addressed in future research. Current efforts are focused on optimizing the compound's physicochemical properties and conducting rigorous safety assessments to meet regulatory standards. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate its development.

In conclusion, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide (CAS: 2034270-69-2) represents a promising candidate for further investigation in the chemical biology and pharmaceutical sectors. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing and future research. Continued exploration of its therapeutic potential, coupled with advancements in drug delivery technologies, may pave the way for its eventual clinical application.

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